molecular formula C10H12N4O2S2 B2777045 N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1396675-50-5

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2777045
CAS No.: 1396675-50-5
M. Wt: 284.35
InChI Key: OWQUEDLGGYEGNP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide is a compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a thiophene-2-sulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide typically involves the reaction of 2-chloropyrimidine with thiophene-2-sulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide is unique due to its combined structural features of both pyrimidine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c1-14(2)10-11-6-8(7-12-10)13-18(15,16)9-4-3-5-17-9/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQUEDLGGYEGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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